N-2-biphenylyl-N'-cyclopropylthiourea
Overview
Description
N-2-biphenylyl-N'-cyclopropylthiourea is a useful research compound. Its molecular formula is C16H16N2S and its molecular weight is 268.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 268.10341969 g/mol and the complexity rating of the compound is 308. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Synthesis and Spectroscopic Properties : Thiourea derivatives, including structures similar to N-2-biphenylyl-N'-cyclopropylthiourea, have been synthesized and characterized to explore their spectroscopic properties and potential applications. These compounds have shown significant potential due to their unique structures and properties, paving the way for the development of novel materials and pharmaceutical agents (Limban et al., 2011).
Biological Activities and Applications
Antipathogenic Activity : Some thiourea derivatives have been tested for their antipathogenic activities, showing promising results against bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest potential for the development of new antimicrobial agents that could combat infections, especially those resistant to conventional antibiotics (Limban et al., 2011).
Enzyme Inhibition and Mercury Sensing : Unsymmetrical thiourea derivatives have been identified as efficient enzyme inhibitors and sensors for mercury, indicating their potential in biochemical and environmental applications. These compounds have shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are important targets in the treatment of neurodegenerative diseases. Additionally, their ability to detect mercury suggests applications in monitoring environmental pollution (Rahman et al., 2021).
Mechanistic Studies
Mechanism of Action : The mechanism of action of thiourea derivatives has been explored in various studies, providing insights into their biological effects. These studies contribute to a deeper understanding of how these compounds interact with biological systems, which is crucial for their further development and application in medicine and research (Singh et al., 2015).
Properties
IUPAC Name |
1-cyclopropyl-3-(2-phenylphenyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S/c19-16(17-13-10-11-13)18-15-9-5-4-8-14(15)12-6-2-1-3-7-12/h1-9,13H,10-11H2,(H2,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCIHHZCBHOGPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=S)NC2=CC=CC=C2C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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